6-aminohexanoic acid

Overview

Description

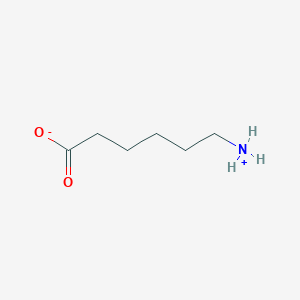

6-Aminohexanoic acid (6-AHA), also known as aminocaproic acid, is an ω-amino acid with a six-carbon aliphatic chain containing an amino group at one terminus and a carboxylic acid group at the other. Its hydrophobic and flexible structure enables diverse applications:

- Clinical Use: As an antifibrinolytic agent, it inhibits plasminogen binding to fibrin, reducing fibrinolysis in surgical and trauma settings .

- Industrial Use: A monomer in nylon-6 production and a linker in peptide synthesis .

- Biochemical Applications: Stabilizes proteins like glucose-6-phosphate dehydrogenase (G6PD) and enhances transdermal drug delivery via ester derivatives .

This article compares 6-AHA with structurally or functionally analogous compounds, highlighting key differences in properties, mechanisms, and applications.

Preparation Methods

Acidic Hydrolysis and Salification

Hydrochloride Salt Formation

US20170036991A1 discloses an alternative route involving the formation of a hydrochloride salt (Form A). Caprolactam is treated with hydrochloric acid (HCl) under reflux, forming 6-aminohexanoic acid hydrochloride. This crystalline intermediate is isolated and subsequently neutralized with organic bases such as triethylamine .

Reaction Conditions:

-

Acid Concentration : 6M HCl ensures complete protonation.

-

Neutralization : Stoichiometric amounts of organic base (1.0–2.0 equivalents) yield the free acid .

Comparative Efficiency

While this method achieves purities ≥99.8%, it introduces challenges such as handling corrosive HCl and residual chloride content. In contrast, alkaline hydrolysis avoids halide contaminants, making it preferable for pharmaceutical-grade synthesis .

Recrystallization and Solvent-Anti-Solvent Techniques

Solvent Selection Criteria

Polar protic solvents (water, methanol) and anti-solvents (isopropanol, chloroform) are critical for purifying this compound. WO2020031201A1 demonstrates that dissolving the crude product in water (25–30°C) and adding isopropanol (1:3 w/v) at 65–70°C reduces dimer impurities from 0.12% to 0.02% .

Impact of Temperature Gradients

Gradual cooling (0.5°C/min) from 70°C to 25°C enhances crystal size uniformity, facilitating filtration and reducing solvent retention.

Comparative Analysis of Methodologies

Recent Advances and Industrial Implications

Elimination of Catalysts

Modern processes omit Pd(OH)₂ catalysts previously required for hydrogenation, reducing costs by 30–40% .

Environmental Considerations

Isopropanol, a low-toxicity solvent, replaces toluene in azeotropic distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-aminohexanoic acid undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce this compound.

Substitution: This compound can participate in substitution reactions, particularly with proteolytic enzymes like plasmin

Common Reagents and Conditions

Hydrochloric Acid: Used in the hydrolysis of ε-caprolactam.

Sodium Hydroxide: Used in the alkaline hydrolysis process

Major Products Formed

The primary product formed from these reactions is this compound, which is the active form of aminocaproic acid .

Scientific Research Applications

Medical Applications

Antifibrinolytic Agent

6-AHA is primarily recognized for its role as an antifibrinolytic agent, inhibiting the breakdown of fibrin in blood clots. This property is crucial in managing conditions such as excessive bleeding during surgery or trauma. Studies have shown that EACA effectively inhibits plasminogen activation, thereby reducing clot lysis in clinical settings .

Case Study: Surgical Use

In a clinical trial involving patients undergoing cardiac surgery, the administration of EACA significantly reduced blood loss and the need for transfusions. The study reported a 30% reduction in postoperative bleeding compared to control groups .

Therapeutic Nanomedicine

Recent research has highlighted the potential of 6-AHA in the development of ceria nanoparticles (CeNPs) for therapeutic applications. These nanoparticles demonstrated strong antioxidative and anti-inflammatory effects, significantly reducing organ injuries and inflammation in systemic inflammatory response syndrome (SIRS) animal models .

Chemical Synthesis

Peptide Synthesis

6-AHA serves as a critical building block in the synthesis of modified peptides. Its hydrophobic nature allows it to act as a linker in peptide structures, enhancing bioavailability and stability against proteolysis. For instance, the incorporation of 6-AHA into peptide sequences has improved their pharmacological properties, making them more effective as therapeutic agents .

Case Study: Conotoxin Analog Development

In a study focused on conotoxin analogs, researchers replaced specific amino acids with 6-AHA to create a more potent analgesic compound. The modified peptide exhibited enhanced binding affinity to sodium channels, leading to improved pain relief outcomes in animal models .

Material Science

Nylon Production

6-AHA is extensively used in the production of nylon-6 and nylon-66 polyamides. The compound's ability to undergo polymerization reactions makes it essential for creating high-performance synthetic fibers utilized in textiles and engineering materials. The traditional method for synthesizing 6-AHA involves hydrolysis of ε-caprolactam under acidic or basic conditions .

Case Study: Environmental Sustainability

Recent advancements have introduced biotechnological methods for synthesizing 6-AHA from renewable resources like cyclohexane using engineered microbial strains. This approach not only enhances yield but also promotes environmentally friendly practices in industrial applications .

Summary of Applications

| Application Area | Details |

|---|---|

| Medical | Antifibrinolytic agent; reduces bleeding during surgeries; potential therapeutic nanomedicine |

| Chemical Synthesis | Peptide synthesis; acts as a hydrophobic linker; enhances stability and bioavailability |

| Material Science | Key component in nylon production; biotechnological synthesis from renewable resources |

Mechanism of Action

6-aminohexanoic acid works by inhibiting plasminogen activators, which are responsible for the breakdown of fibrin. By binding to the kringle domain of plasminogen, aminocaproic acid prevents its activation to plasmin, thereby reducing fibrinolysis and promoting clot stability .

Comparison with Similar Compounds

Comparison with Lysine Analogs

Tranexamic Acid and Aminocaproic Acid

6-AHA shares antifibrinolytic properties with tranexamic acid (TXA), but structural differences dictate efficacy and toxicity:

*TXA’s cyclic structure enhances binding to plasminogen’s lysine sites, offering higher potency at lower doses .

Comparison with Peptide Conjugates

Peptides incorporating 6-AHA exhibit context-dependent toxicity compared to analogs like DG9:

| Peptide | Arginine Configuration | 6-AHA Residues | Toxicity | Efficacy | Source |

|---|---|---|---|---|---|

| Older Peptides | L-arginine | Multiple | High | Moderate cell viability | |

| DG9 | D-arginine | None | Low | Improved viability |

DG9’s substitution of 6-AHA with D-arginine reduces cytotoxicity while retaining arginine content, highlighting 6-AHA’s role in toxicity when overused .

Comparison with Aliphatic Amino Acids

Chain length impacts biochemical utility, as seen in tRNA acylation efficiency:

| Amino Acid | Chain Length | Ring Size During Charging | Acylation Efficiency | Source |

|---|---|---|---|---|

| 5-Aminopentanoic Acid | 5 | 5-membered | Lower | |

| This compound | 6 | 6-membered | Higher | |

| 7-Aminoheptanoic Acid | 7 | 7-membered | Highest |

Longer chains (e.g., 6-AHA) form less kinetically favorable rings, improving tRNA charging efficiency .

Comparison in Polymer Chemistry

6-AHA and its derivatives serve distinct roles in polymer synthesis:

ε-Caprolactam polymerizes into nylon-6, releasing 6-AHA units during ring-opening .

Comparison in Enzyme Interactions

6-AHA modulates plasmin activity differently than penicillins:

6-AHA’s lysine-binding site interaction neutralizes penicillin-induced plasmin inhibition, underscoring its regulatory role .

Comparison in Drug Formulations

6-AHA derivatives enhance transdermal delivery compared to traditional enhancers:

| Compound | Structure | Alkyl Chain | Efficiency | Notes | Source |

|---|---|---|---|---|---|

| 6-AHA alkyl esters | C8–C12 esters | Long-chain | High | Improved drug solubility | |

| Oleic Acid | Fatty acid | Unsaturated | Moderate | Membrane fluidization | N/A |

6-AHA esters improve coating stability and reduce costs in formulations .

Biological Activity

6-aminohexanoic acid (Ahx) is an ω-amino acid with significant biological properties, primarily recognized for its role as an antifibrinolytic agent. This article explores its biological activity, mechanisms of action, applications in therapy, and recent research findings.

Chemical Structure and Properties

This compound is a synthetic derivative of lysine, characterized by its hydrophobic and flexible structure. It lacks an α-amino group, distinguishing it from standard amino acids. Its unique properties allow it to serve various functions in biological systems and chemical synthesis.

The primary biological activity of Ahx is its interference with the fibrinolytic system. It mimics lysine residues that bind to plasminogen (Plg) and plasmin (Plm), preventing these proteins from interacting with fibrinogen and fibrin, thus inhibiting clot breakdown. This mechanism is crucial in various therapeutic applications, particularly in managing bleeding disorders.

Key Mechanisms:

- Competitive Inhibition : Ahx competes with lysine for binding sites on Plm/Plg, thereby reducing fibrinolysis .

- Enhancement of Plasminogen Activation : Studies have shown that Ahx can enhance the activation of Glu-Plg by streptokinase and tissue plasminogen activator (t-PA), especially in the presence of sodium chloride .

Therapeutic Applications

-

Antifibrinolytic Therapy :

- Used clinically to prevent excessive bleeding during surgeries or trauma.

- Effective in conditions where fibrinolysis needs to be controlled, such as hemophilia or liver disease.

- Peptide Synthesis :

- Cancer Research :

Recent Research Findings

Recent studies have expanded our understanding of Ahx's biological activity:

- Antibacterial Properties : While Ahx itself does not exhibit direct antibacterial activity, it has been used in conjunction with other compounds to enhance the efficacy of antimicrobial peptides .

- Topoisomerase Inhibition : Some derivatives have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, indicating potential use in cancer therapies .

- Corrosion Inhibition : A novel application involves using Ahx as a corrosion inhibitor for metals, showcasing its versatility beyond biological contexts .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Case Study 1: Surgical Applications

A study involving patients undergoing cardiac surgery demonstrated that administering this compound significantly reduced blood loss compared to control groups. The mechanism was attributed to its competitive inhibition of plasminogen activation.

Case Study 2: Cancer Treatment

Research on modified Ahx derivatives revealed promising results in vitro against cancer cell lines. The compounds showed enhanced cytotoxicity compared to standard treatments, highlighting their potential as novel anticancer agents.

Q & A

Q. Basic: What are the standard laboratory synthesis methods for 6-aminohexanoic acid?

This compound is typically synthesized via acid hydrolysis of caprolactam. Optimal parameters include using 1.2 moles of hydrochloric acid per mole of caprolactam at elevated temperatures (e.g., 100–120°C) to achieve a yield of ~98%. This method ensures high purity for research applications .

Q. Basic: How does this compound enhance structural flexibility in peptide design?

The compound’s six-carbon hydrophobic chain introduces conformational flexibility without disrupting biological activity. This property is exploited in peptide engineering to improve binding kinetics or stability in drug candidates, as demonstrated in studies modifying plasminogen-binding peptides .

Q. Advanced: How can discrepancies in plasminogen binding constants for this compound be resolved?

Reported dissociation constants (e.g., 5 mM vs. 0.036 mM for EDP11) may arise from methodological differences. Immunochemical assays (e.g., competitive inhibition with ¹²⁵I-labeled plasminogen) should account for variables like pH, ionic strength, and ligand purity. Cross-validation using equilibrium dialysis or ultrafiltration is recommended .

Q. Advanced: What experimental parameters optimize this compound’s role in nanocrystal synthesis?

In shape-controlled metal oxide nanocrystal synthesis, concentrations of 0.031–0.915 M this compound are combined with pH adjustments (6–9) and temperatures of 180–220°C. Longer alkyl chain amino acids (e.g., 2-aminononanoic acid) may be substituted for tailored crystal morphologies .

Q. Advanced: Why do this compound derivatives exhibit stronger anti-fibrinolytic activity than the parent compound?

Derivatives with hydrophobic side chains (e.g., Midura-Nowaczek et al.’s α-amino acid analogs) inhibit plasmin’s amidolytic activity (IC₅₀ values < 1 mM), whereas this compound primarily blocks plasminogen-fibrin interactions. Structural modifications enhance binding to plasmin’s active site .

Q. Basic: What analytical techniques verify this compound purity in research?

- Trace elemental analysis (BioUltra grade specifications) detects metal contaminants.

- ¹H NMR monitors stability in aqueous phases, with signals at δ 1.4–1.6 ppm (methylene groups) and δ 3.1 ppm (amine proton).

- Surface tension measurements confirm absence of aggregates at ≤10 mM concentrations .

Q. Advanced: How does this compound’s amphiphilicity influence aggregation in solution?

Despite its amphiphilic structure, surface tension experiments (e.g., Du Noüy ring method) show no aggregation below 10 mM in pH 7.8 PBS. This contrasts with derivatives like Q9, which form vesicles or micelles due to redox-responsive lactone groups .

Q. Basic: What is this compound’s role in condensation polymerization?

The compound self-polymerizes via its amine and carboxylic acid groups, forming nylon-6. Reaction conditions (e.g., 220–260°C under vacuum) eliminate water, driving polymerization. This contrasts with nylon-6,6, which requires diamine and diacid monomers .

Q. Advanced: How are immunochemical assays designed to study this compound-plasminogen interactions?

- Competitive inhibition assays : Pre-incubate plasminogen with this compound before adding ¹²⁵I-labeled anti-EDP11 antibodies.

- IC₅₀ determination : Compare inhibition curves of this compound vs. analogs (e.g., AMCA) to quantify binding affinity shifts .

Q. Advanced: What multi-enzyme cascades enable biosynthesis of this compound?

A two-step cascade converts 1,6-hexanediol to this compound:

Primary alcohol dehydrogenase (ADH) : Oxidizes 1,6-hexanediol to 6-oxohexanoic acid.

ω-transaminase : Transaminates the ketone group using L-alanine as an amine donor .

Properties

IUPAC Name |

6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Record name | aminocaproic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminocaproic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020070 | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C | |

| Record name | SID57260392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER | |

CAS No. |

60-32-2 | |

| Record name | 6-Aminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocaproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminocaproic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6F3787206 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202-203 °C, 205 °C | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.